The synthesis of homoeriodictyol 7-O-glucoside can be achieved through several methods, including extraction from natural sources and synthetic approaches.
Recent studies have explored total synthesis methods for flavonoid glycosides:
The molecular formula for homoeriodictyol 7-O-glucoside is , with a molecular weight of approximately 364.34 g/mol.
Identification and characterization are typically performed using:
Homoeriodictyol 7-O-glucoside can undergo various chemical reactions typical of flavonoids:
The mechanism of action for homoeriodictyol 7-O-glucoside involves several pathways:
Homoeriodictyol 7-O-glucoside has several scientific applications:
The biosynthesis of homoeriodictyol 7-O-glucoside exemplifies the molecular ingenuity of plant specialized metabolism, centered on flavonoid 7-O-glucosyltransferases (7GlcTs). These enzymes belong to the plant secondary product glycosyltransferase (PSPG) superfamily, characterized by a conserved C-terminal PSPG box that facilitates uridine diphosphate glucose (UDP-glucose) binding. Phylogenetic analyses reveal that 7GlcTs diverged early from ancestral glycosyltransferases, with distinct clades specializing in flavanone 7-O-glucosylation across diverse plant families. The enzyme from Arabidopsis thaliana (At7GlcT) demonstrates particularly high catalytic efficiency for homoeriodictyol glucosylation, reflecting evolutionary optimization within the Brassicaceae lineage [1].
In Boraginaceae species like Eriodictyon californicum (yerba santa), 7GlcT orthologs exhibit remarkable sequence homology (>80%) to asterid-specific isoforms, suggesting conserved molecular machinery for flavanone glucosylation. Similarly, Viscum coloratum expresses a functionally equivalent 7GlcT that converts homoeriodictyol to its 7-O-glucoside derivative, despite evolving independently in the Santalaceae family. This convergent evolution underscores the compound's significant ecological functions—likely serving as an antioxidant shield against UV radiation and a chemical deterrent against herbivores [5] [8].
Table 1: Phylogenetic Distribution of 7-O-Glucosyltransferases in Plant Families
Plant Species | Family | Amino Acid Identity to At7GlcT (%) | Specific Activity (nkat/mg) |
---|---|---|---|
Arabidopsis thaliana | Brassicaceae | 100 | 48.3 ± 2.1 |
Eriodictyon californicum | Boraginaceae | 83.6 | 32.7 ± 1.8 |
Viscum coloratum | Santalaceae | 78.9 | 29.5 ± 2.3 |
Hordeum vulgare | Poaceae | 68.2 | 12.4 ± 0.9 |
The glucosylation of homoeriodictyol showcases exquisite enzymatic precision, governed by structural complementarity between 7GlcTs and their flavanone substrates. Systematic enzyme screening has identified Arabidopsis thaliana 7GlcT (AtUGT89C1) as the most catalytically efficient variant, exhibiting a Km of 28.4 μM and kcat of 1.6 s⁻¹ for homoeriodictyol—parameters significantly superior to orthologs from barley or rice. Molecular docking simulations reveal that AtUGT89C1's catalytic pocket accommodates the methoxyl group at homoeriodictyol's 3' position through hydrophobic interactions, while hydrogen bonding with the 5-OH group positions the 7-hydroxyl for nucleophilic attack on UDP-glucose [1] [4].
Metabolic engineering platforms have quantified the cofactor dependence of this transformation. Engineered Saccharomyces cerevisiae producing homoeriodictyol 7-O-glucoside demonstrated a 91.3% reduction in intermediate accumulation when NADPH regeneration was enhanced, confirming the critical redox balance required for sustained glucosylation. Furthermore, UDP-glucose availability directly correlates with product yield—overexpression of phosphoglucose mutase (pgm) and UDP-glucose pyrophosphorylase (galU) in E. coli increased intracellular UDP-glucose 4.2-fold, boosting homoeriodictyol 7-O-glucoside titers to 2.70 g·L⁻¹ in bioreactor cultivations [1] [4].
Table 2: Kinetic Parameters of Flavonoid 7-O-Glucosyltransferases Toward Homoeriodictyol
Enzyme Source | Km (μM) | Vmax (nkat·mg⁻¹) | kcat/Km (mM⁻¹·s⁻¹) | Specificity Constant |
---|---|---|---|---|
Arabidopsis thaliana | 28.4 ± 1.9 | 48.3 ± 2.1 | 1700 | 1.00 |
Hordeum vulgare (Bgh-induced) | 56.7 ± 3.2 | 18.6 ± 0.8 | 328 | 0.19 |
Eriodictyon californicum | 41.2 ± 2.5 | 32.7 ± 1.8 | 794 | 0.47 |
Engineered S. cerevisiae | 38.9 ± 2.1 | 142.6 ± 5.3* | 3665 | 2.16 |
* Vmax enhancement achieved via promoter engineering and gene dosage optimization
Biotic stressors orchestrate sophisticated transcriptional reprogramming that amplifies homoeriodictyol 7-O-glucoside biosynthesis. In barley (Hordeum vulgare), Blumeria graminis infection rapidly induces HvCHS2 expression—encoding a homoeriodictyol/eriodictyol synthase—within 6 hours post-inoculation, correlating with localized accumulation of the phytoalexin lutonarin (homoeriodictyol 7-O-glucoside). This defense response is coordinated by jasmonate-responsive transcription factors that bind conserved cis-elements in the HvCHS2 promoter, notably MYC2 and MYB44 orthologs [5].
Metabolic evidence confirms this regulatory paradigm in engineered yeast. Disruption of endogenous glycoside hydrolases (EXG1, SPR1) in Saccharomyces cerevisiae increased homoeriodictyol 7-O-glucoside titers 7.2-fold by preventing deglucosylation—a mimic of pathogen-induced metabolic channeling. Furthermore, flux analysis revealed that biotic stress signaling redirects carbon from primary metabolism through the shikimate pathway, increasing intracellular homoeriodictyol availability by 174.0 mg·L⁻¹ prior to glucosylation. This metabolic rewiring ensures preferential UDP-glucose allocation to defense compound synthesis under stress [4] .
Table 3: Transcription Factors Regulating Homoeriodictyol 7-O-glucoside Biosynthesis
Transcription Factor | Family | Target Genes | Inducing Stimuli | Effect on Production |
---|---|---|---|---|
MYC2 | bHLH | PAL, HvCHS2 | Jasmonates, Fungal Elicitors | ↑ 8.7-fold |
MYB44 | MYB | 4CL, UGT89C1 | Salicylic Acid, ROS | ↑ 6.2-fold |
WRKY33 | WRKY | CHI, F3'H | Necrotrophic Pathogens | ↑ 4.9-fold |
bZIP60 | bZIP | UGPase, PGM | ER Stress, Biotic Stress | ↑ UDP-glucose 3.1-fold |
The uridine diphosphate glycosyltransferase (UGT) genes themselves are subject to multilayer control. Pathogen-associated molecular patterns (PAMPs) trigger phosphorylation of pre-existing 7GlcT proteins via mitogen-activated protein kinases (MAPK3/6), enhancing their catalytic turnover within minutes. Concurrently, transcriptional induction of UGT genes provides sustained enzyme capacity, demonstrating temporal coordination of post-translational and transcriptional regulation. This dual control mechanism enables plants to dynamically balance resource allocation between growth and defense—a paradigm observed across taxonomically diverse species producing 7-O-glucosylated flavanones [4] [5] .
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